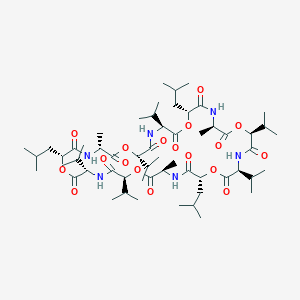

Cereulide

Description

Properties

IUPAC Name |

(3R,6R,9S,12S,15R,18R,21S,24S,27R,30R,33S,36S)-3,15,27-trimethyl-6,18,30-tris(2-methylpropyl)-9,12,21,24,33,36-hexa(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H96N6O18/c1-25(2)22-37-46(64)58-34(19)52(70)79-44(32(15)16)50(68)62-41(29(9)10)56(74)77-39(24-27(5)6)48(66)60-36(21)54(72)81-45(33(17)18)51(69)63-42(30(11)12)57(75)78-38(23-26(3)4)47(65)59-35(20)53(71)80-43(31(13)14)49(67)61-40(28(7)8)55(73)76-37/h25-45H,22-24H2,1-21H3,(H,58,64)(H,59,65)(H,60,66)(H,61,67)(H,62,68)(H,63,69)/t34-,35-,36-,37-,38-,39-,40+,41+,42+,43+,44+,45+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWAHGUHYLWQCQ-UHZBFKKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N1)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H96N6O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336059 | |

| Record name | Cereulide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1153.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157232-64-9 | |

| Record name | Cereulide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cereulide toxin structure and chemical properties

An In-depth Technical Guide to the Cereulide Toxin: Structure, Properties, and Analysis

Introduction

This compound is a potent emetic toxin produced by certain strains of the bacterium Bacillus cereus.[1][2] It is the causative agent of the emetic (vomiting) form of B. cereus food poisoning, which can range from mild, self-limiting illness to severe, multi-organ failure and, in rare cases, death.[2][3] The toxin is pre-formed in contaminated food and is notorious for its exceptional stability against heat, proteolysis, and a wide range of pH values.[3][4][5] This resistance means that standard food processing and cooking methods, including autoclaving, are often insufficient to inactivate it.[1][4] Due to its small size (approximately 1.2 kDa), it also cannot be removed by common filtration techniques.[3] This technical guide provides a comprehensive overview of the structure, chemical properties, and analytical methodologies for this compound, aimed at researchers, scientists, and drug development professionals.

Molecular Structure

This compound is a cyclic dodecadepsipeptide, structurally similar to the well-known potassium ionophore valinomycin.[1][2][4] Its structure is composed of three repeats of a four-amino-acid sequence: (D-Oxy-Leu—D-Ala—L-Oxy-Val—L-Val)₃.[1][2] The term "depsipeptide" indicates that the cyclic structure is formed by both amide and ester bonds, which contributes to its high resistance to enzymatic degradation.[1][6] This rigid, cyclic arrangement renders the molecule highly lipophilic (fat-soluble) and hydrophobic, with extremely low solubility in water.[1][7]

The biosynthesis of this compound is not performed by ribosomes but by a dedicated non-ribosomal peptide synthetase (NRPS) system, encoded by the ces genes located on a megaplasmid.[1][3] This enzymatic machinery is also known to produce several structural isoforms, known as isocereulides, where one or more amino or hydroxy acid residues are substituted.[3][8]

Chemical and Physical Properties

The physicochemical properties of this compound are central to its stability and toxicity. Its resistance to heat, pH, and enzymes makes it a significant hazard in the food industry.[3][5]

| Property | Value | Reference(s) |

| Molecular Formula | C₅₇H₉₆N₆O₁₈ | [1][9] |

| Molecular Weight | 1153.4 g/mol | [9][10][11] |

| CAS Number | 157232-64-9 | [9][11] |

| Appearance | Solid at room temperature | [11] |

| Solubility | Extremely low in water; Soluble in methanol, acetonitrile, ethanol, and DMSO. | [1][10][12] |

| Thermal Stability | Highly stable; withstands autoclaving (121°C for over 2 hours), baking, and frying. | [1][2][4][6] |

| pH Stability | Resistant to a wide pH range (pH 2 to 10). | [2][4] |

| Enzymatic Stability | Resistant to proteases. | [5][13] |

| LogP | 10.2 | [11] |

Mechanism of Action and Toxicology

This compound's toxicity stems from its function as a potent potassium (K⁺) ionophore.[1][14] It selectively binds potassium ions, creating a lipophilic complex that can shuttle these ions across biological membranes, particularly the inner mitochondrial membrane.[4][14]

This action has several critical downstream effects:

-

Disruption of Membrane Potential : The transport of K⁺ into the mitochondrial matrix disrupts the electrochemical gradient (membrane potential), which is essential for cellular energy production.[2][14][15]

-

Uncoupling of Oxidative Phosphorylation : By collapsing the proton motive force, this compound uncouples the process of oxidative phosphorylation, halting the synthesis of ATP.[1]

-

Mitochondrial Swelling and Damage : The influx of ions leads to osmotic swelling of the mitochondria, loss of cristae, and ultimately, irreversible damage.[14][16][17]

-

Induction of Apoptosis : The severe mitochondrial dysfunction and increase in reactive oxygen species (ROS) trigger programmed cell death, or apoptosis.[2][17]

The emetic effect is believed to be caused by this compound binding to and activating 5-HT₃ serotonin receptors, which stimulates the afferent vagus nerve, leading to nausea and vomiting.[1][2] Furthermore, its lipophilic nature allows it to cross the blood-brain barrier, potentially explaining cerebral effects like encephalopathy reported in severe intoxication cases.[3][5][18]

Figure 1: this compound's signaling pathway leading to mitochondrial dysfunction and cell death.

Experimental Protocols

Extraction and Purification of this compound

The extraction of the lipophilic this compound toxin from complex matrices like food or bacterial cultures requires organic solvents. The protocol can be adapted based on the sample type.

Objective: To isolate and purify this compound for downstream analysis.

Methodology:

-

Homogenization: A known quantity of the sample (e.g., 5-10 grams of food or a centrifuged bacterial pellet) is homogenized.[19]

-

Solvent Extraction: The homogenized sample is mixed thoroughly with a high-purity organic solvent. Acetonitrile is commonly used for food matrices, while methanol is often used for bacterial biomass.[10][19] An internal standard, such as ¹³C₆-labeled this compound, is added at this stage for accurate quantification.[19]

-

Centrifugation/Filtration: The mixture is centrifuged at high speed (e.g., 1000-1500 x g for 10 minutes) to pellet solid debris.[19] The supernatant containing the toxin is carefully collected.

-

Purification (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) step using a normal-phase silica gel cartridge can be employed to remove interfering compounds.[20] The extract is loaded onto the cartridge, washed with a non-polar solvent, and this compound is then eluted with a more polar solvent mixture.

-

Solvent Evaporation and Reconstitution: The final extract is often evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., methanol or acetonitrile/water mixture) compatible with the analytical instrument.[21]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound.[13][20]

Objective: To accurately detect and quantify this compound concentrations in prepared extracts.

Methodology:

-

Chromatographic Separation:

-

Instrument: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[13][19]

-

Column: A C8 or C18 reversed-phase column is typically used. For instance, an HPLC separation might use a C8 column with a mobile phase of 95% acetonitrile, 4.9% water, and 0.1% trifluoroacetic acid.[22]

-

Conditions: A gradient or isocratic elution is performed to separate this compound from other compounds in the extract. A column temperature of 40°C is common.[19]

-

-

Mass Spectrometric Detection:

-

Instrument: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[19]

-

Ionization: this compound is typically detected as its ammonium adduct [M+NH₄]⁺ at a mass-to-charge ratio (m/z) of 1170.7.[19][22] The ¹³C₆-cereulide internal standard is detected at m/z 1176.7.[19]

-

Tandem MS (MS/MS): Multiple Reaction Monitoring (MRM) is used for high specificity. The precursor ion (m/z 1170.7) is fragmented, and specific product ions are monitored.

-

-

Quantification: A calibration curve is generated using certified this compound standards of known concentrations. The concentration in the unknown sample is calculated by comparing its peak area ratio (analyte/internal standard) to the calibration curve. The limit of detection can be as low as 0.1 ng/mL.[20]

Figure 2: General experimental workflow for the extraction and analysis of this compound.

Logical Relationships of this compound's Properties and Effects

The unique combination of this compound's structural and chemical properties directly dictates its biological function and toxicity. Its cyclic, depsipeptide nature provides a rigid backbone that is resistant to degradation, while its lipophilic side chains enable it to interact with and traverse cellular membranes. This leads to its potent ionophoric activity, which is the root cause of its cytotoxicity.

Figure 3: Logical relationship between this compound's structure, properties, and toxicity.

Conclusion

This compound remains a significant challenge for food safety due to its profound stability and potent mitochondrial toxicity. Understanding its core chemical structure—a cyclic dodecadepsipeptide—is key to appreciating its resistance to degradation and its function as a potassium ionophore. This ionophoretic activity is the primary mechanism behind its ability to disrupt cellular energy metabolism, leading to cell death and clinical symptoms. For professionals in research and drug development, the detailed analytical protocols, particularly LC-MS/MS, are crucial for the accurate detection and management of this toxin. The continued study of this compound and its biological interactions is essential for developing effective mitigation strategies and ensuring public health.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and Emetic Bacillus cereus: Characterizations, Impacts and Public Precautions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A poisonous cocktail: interplay of this compound toxin and its structural isomers in emetic Bacillus cereus [frontiersin.org]

- 4. This compound and Emetic Bacillus cereus: Characterizations, Impacts and Public Precautions [mdpi.com]

- 5. Frontiers | First Insights Into Within Host Translocation of the Bacillus cereus Toxin this compound Using a Porcine Model [frontiersin.org]

- 6. pjmonline.org [pjmonline.org]

- 7. Sub-Emetic Toxicity of Bacillus cereus Toxin this compound on Cultured Human Enterocyte-Like Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure Revision of Isothis compound A, an Isoform of the Food Poisoning Emetic Bacillus cereus Toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C57H96N6O18 | CID 10057089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. packtox.fr [packtox.fr]

- 11. This compound | Apoptosis | 157232-64-9 | Invivochem [invivochem.com]

- 12. abbexa.com [abbexa.com]

- 13. Quantitative Analysis of this compound, the Emetic Toxin of Bacillus cereus, Produced under Various Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ionophoretic properties and mitochondrial effects of this compound: the emetic toxin of B. cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative Analysis of Antimicrobial Activities of Valinomycin and this compound, the Bacillus cereus Emetic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. This compound Exposure Caused Cytopathogenic Damages of Liver and Kidney in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. fda.gov [fda.gov]

- 20. A new method for rapid and quantitative detection of the Bacillus cereus emetic toxin this compound in food products by liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of human natural killer cell activity by this compound, an emetic toxin from Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

Cereulide Stability Under Different pH and Temperature Conditions: A Technical Guide

Executive Summary

Cereulide, the emetic toxin produced by Bacillus cereus, poses a significant challenge to food safety due to its exceptional stability. This technical guide provides an in-depth analysis of this compound's resistance to a wide range of pH and temperature conditions commonly encountered in food processing and human digestion. This compound, a cyclic dodecadepsipeptide, is notoriously resistant to heat, capable of withstanding temperatures up to 121°C for extended periods, as well as extreme pH levels and enzymatic degradation.[1][2][3][4][5][6] This resilience means that once formed in food, the toxin is unlikely to be inactivated by conventional cooking or processing methods.[1][4] This guide synthesizes quantitative data from various studies, details the experimental protocols for stability assessment, and provides visual workflows to aid researchers, scientists, and drug development professionals in understanding and mitigating the risks associated with this potent toxin.

Introduction to this compound

Bacillus cereus is a ubiquitous, spore-forming bacterium responsible for two distinct types of foodborne illness: a diarrheal syndrome caused by heat-labile enterotoxins and an emetic (vomiting) syndrome caused by the pre-formed, highly stable toxin, this compound.[3] The emetic illness typically has a rapid onset of 30 minutes to 5 hours after consumption of contaminated food.[4][7]

This compound is a 1.2 kDa cyclic dodecadepsipeptide with a structure consisting of three repeats of the sequence [D-O-Leu—D-Ala—L-O-Val—L-Val].[1][3] This ring-like structure is highly lipophilic and lacks easily hydrolyzable peptide bonds, contributing to its remarkable stability against heat, proteases, and a wide pH range.[3][5][7] Its stability allows it to survive not only food processing but also the enzymatic and acidic environment of the human gastrointestinal tract.[2][5][6] Given that the toxin is pre-formed in food, preventing the growth of emetic B. cereus strains is the primary control measure, as eliminating the toxin itself is exceptionally difficult.[1][8][9]

Quantitative Data on this compound Stability

The following tables summarize the quantitative findings from various studies on the stability of this compound under different thermal and pH conditions.

Table 1: Thermal Stability of this compound

| Temperature (°C) | Duration | Matrix/Conditions | Remaining Activity/Concentration | Reference |

| 100 | 2 hours | Food | Stable | [10] |

| 121 | 2 hours | Food | Stable | [1][4][11] |

| 100 | 60 minutes | Alkaline buffer (pH > 8.6) | Inactivation observed, but reversible | [8][9] |

| 121 | 60 minutes | Alkaline buffer (pH > 8.6) | Inactivation observed, but reversible | [8][9] |

| 150 | 60 minutes | Alkaline buffer (pH > 8.6) | Inactivation observed, but reversible | [8][9] |

Table 2: pH Stability of this compound

| pH Range | Matrix/Conditions | Observations | Reference |

| 2 - 10 | General | Resistant to inactivation | [1][4] |

| Acidic | General | Stable, resistant to inactivation | [7][12] |

| Alkaline | General | Stable, resistant to inactivation | [7] |

| Highly Alkaline (pH 8.6 - 10.6) | Buffer, with heat | Inactivation observed, but activity recovered upon removal of alkaline buffer | [8][9] |

Experimental Protocols

Accurate assessment of this compound stability relies on robust analytical methodologies. The standard approach involves subjecting the toxin to specific stress conditions (heat and/or pH) followed by extraction and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound Extraction

A common and effective protocol for extracting this compound from food matrices or bacterial cell pellets involves the use of an organic solvent.

-

Sample Preparation : Food samples are typically homogenized. For starch-rich matrices like rice and pasta, enzymatic treatment with amylase can improve extraction efficiency.[13]

-

Internal Standard : A known amount of a labeled internal standard, such as ¹³C₆-cereulide, is added to the sample before extraction.[14][15][16] This allows for accurate quantification by correcting for any loss of analyte during sample preparation and analysis.

-

Extraction Solvent : Acetonitrile or methanol are commonly used for extraction.[13][14][15][17] The sample is vigorously mixed or shaken with the solvent for an extended period (e.g., overnight) to ensure complete extraction of the lipophilic this compound.[15][18]

-

Purification : After extraction, the mixture is centrifuged to separate the solid material.[15][18] The supernatant containing the this compound is then collected. Depending on the complexity of the matrix, further cleanup steps may be employed, but often, simple filtration is sufficient before LC-MS/MS analysis.[13][16][18]

This compound Quantification by LC-MS/MS

LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound.

-

Chromatography : Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from other components in the extract. An isocratic elution with a mobile phase consisting of acetonitrile and an aqueous solution with ammonium formate and formic acid is common.[15][17]

-

Mass Spectrometry : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode is typically used.[15][17]

-

Detection : Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both native this compound and the labeled internal standard.[15][17]

-

Quantification : A calibration curve is generated using certified this compound standards. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[17] The limit of quantification (LOQ) for modern methods is typically in the low ng/g range (e.g., 0.1 to 1.1 ng/g).[13][15]

Stability Testing Protocol

A generalized workflow for testing the stability of this compound is as follows:

-

Preparation : A solution of this compound of a known concentration (e.g., 0.5, 5, or 6 µg/mL) is prepared in a suitable buffer or food matrix.[8][9]

-

pH Adjustment : For pH stability tests, the pH of the solution is adjusted to the desired level (e.g., using HCl or NaOH).

-

Stress Application : The samples are subjected to the target temperature for a defined period (e.g., incubation at 100°C, 121°C, or 150°C for various time points).[8][9]

-

Neutralization/Cooling : After the stress period, samples are cooled to room temperature. For pH tests, the solution may be neutralized.

-

Extraction and Quantification : The remaining this compound concentration is determined using the extraction and LC-MS/MS protocols described above.

-

Data Analysis : The final concentration is compared to the initial concentration to calculate the percentage of this compound remaining, thus determining its stability under the tested conditions.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound stability.

Caption: Experimental workflow for testing this compound stability.

References

- 1. This compound and Emetic Bacillus cereus: Characterizations, Impacts and Public Precautions [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Food Poisoning Toxins of Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Emetic Bacillus cereus: Characterizations, Impacts and Public Precautions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Toxicity and Toxicokinetics of this compound from an Emetic Bacillus cereus Strain of Milk Origin [mdpi.com]

- 6. Frontiers | First Insights Into Within Host Translocation of the Bacillus cereus Toxin this compound Using a Porcine Model [frontiersin.org]

- 7. Quantitative Analysis of this compound, the Emetic Toxin of Bacillus cereus, Produced under Various Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heat resistance of Bacillus cereus emetic toxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound production by Bacillus weihenstephanensis strains during growth at different pH values and temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Quantification of the Emetic Toxin this compound in Food Products by Liquid Chromatography-Mass Spectrometry Using Synthetic this compound as a Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Validation of a Targeted LC–MS/MS Method for this compound and Application in Food and Faeces - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BAM: Quantitative Analysis for this compound in Food Products | FDA [fda.gov]

- 18. Frontiers | A poisonous cocktail: interplay of this compound toxin and its structural isomers in emetic Bacillus cereus [frontiersin.org]

The Silent Threat: A Technical Guide to the Natural Occurrence of Cereulide in Food Products

For Researchers, Scientists, and Drug Development Professionals

Cereulide, a heat-stable and highly potent emetic toxin produced by certain strains of Bacillus cereus, represents a significant and often underestimated threat to food safety. Its resilience to common food processing techniques, including pasteurization and cooking, coupled with its severe toxicological effects, necessitates a thorough understanding of its prevalence, formation, and detection. This technical guide provides an in-depth overview of the natural occurrence of this compound in food products, detailing quantitative data, experimental protocols, and the underlying biochemical pathways of its synthesis and toxicity.

Quantitative Landscape of this compound Contamination

The presence of this compound in food is intrinsically linked to the contamination with emetic strains of Bacillus cereus. While B. cereus is ubiquitous in the environment, the prevalence of this compound-producing strains varies significantly across different food categories. Starchy foods, such as rice and pasta, are historically implicated in emetic food poisoning outbreaks.[1][2] However, recent evidence indicates a broader range of food products are susceptible to contamination.

Table 1: Prevalence of Emetic Bacillus cereus in Various Food Categories

| Food Category | Prevalence of B. cereus Isolates | Prevalence of Emetic Strains among B. cereus Isolates | Key Findings & References |

| Cereals & Grains | High (e.g., 67.6% in one study) | 42% of isolates from rice produced detectable this compound.[3] | Rice and farinaceous foods are significant vehicles for emetic B. cereus.[3] High contamination rates (9%–50%) have been observed in raw rice.[4] |

| Dairy Products | 4.8% - 78.5% | 9.0%–78.5% of B. cereus isolates from dairy in some regions were emetic.[4] | Spores can survive pasteurization.[5] Emetic strains have been found in milk, ice cream, and cheese.[4] |

| Ready-to-Eat Foods | High | 11% of isolates in one study.[3] | Improper temperature control is a major risk factor. |

| Meat & Poultry | 9.4% (raw) - 32.7% (cooked) | Lower prevalence compared to starchy foods. | Contamination can occur at various stages of processing.[3] |

| Seafood | 32.3% | 1.6% of isolates in one study.[3] | Varies depending on the type of seafood and handling practices. |

| Vegetables & Spices | 5% (fresh-cut vegetables) - 28% (spices) | 1.7% of isolates from herbs and spices.[3] | Soil is a primary source of contamination. |

| Pasta Filata Cheese | High | 13% of isolates in one study.[3] | A notable prevalence has been reported in this specific cheese type. |

| Dried Mushrooms | High | 8% of isolates in one study.[3] | Dehydration process does not eliminate spores. |

Table 2: Reported Concentrations of this compound in Food Products

| Food Product | This compound Concentration (ng/g or µg/g) | Context | Reference(s) |

| Rice Dishes (Restaurant Survey) | ~4 ng/g | Random sampling, analysis on the day of collection. | [6] |

| Rice Dishes (Temperature Abused) | Prevalence increased to 12.9% | Samples from restaurant survey stored at 25°C. | [6] |

| Rice (Foodborne Outbreak) | Up to 13,200 ng/g (13.2 µg/g) | Analysis of leftovers from a family outbreak. | [6] |

| Rice (Foodborne Outbreak) | 12.22 µg/g | Analysis of a food sample from a Belgian outbreak. | [7] |

| Rice-related products | 3.2 µg/kg and 5.4 µg/kg | Dutch market food samples. | [4] |

| Inoculated Pasta | 539 ng/g | Laboratory study mimicking natural contamination. | [8] |

| Inoculated Rice | 1,351 ng/g | Laboratory study mimicking natural contamination. | [8] |

| Soy Milk (Inoculated) | 320 ng/g | Laboratory study. | [4] |

| Milk (Inoculated) | 640 ng/g | Laboratory study. | [4] |

Factors Influencing this compound Production

The mere presence of emetic B. cereus does not guarantee toxin production. Several intrinsic and extrinsic factors significantly influence the synthesis of this compound in food matrices.

-

Temperature: this compound production is favored at temperatures between 12°C and 40°C, with optimal production often occurring between 30-37°C.[4][9] Production is minimal below 8°C and above 40°C.[9][10]

-

pH: B. cereus grows optimally in a neutral pH environment (around 6.0-7.5). Slower this compound production is observed at lower pH values.[4]

-

Water Activity (aw): While B. cereus can grow in a wide range of water activities, optimal conditions are required for significant toxin production.

-

Oxygen Availability: Oxygen is essential for this compound production. Anoxic conditions, such as those in modified atmosphere packaging, can prevent its formation.[11][12]

-

Nutrient Availability: The presence of specific amino acids, such as L-leucine and L-valine, can dramatically increase this compound production, in some cases by 10- to 20-fold.[4][12] Glucose can also stimulate its synthesis.[4]

-

Food Matrix: The composition of the food itself plays a crucial role. Starchy matrices like rice and pasta are well-known to support high levels of this compound production. Dairy products also support intermediate production rates.[13]

Molecular Mechanisms: Biosynthesis and Toxicity

This compound Biosynthesis Pathway

This compound is a cyclic dodecadepsipeptide synthesized by a non-ribosomal peptide synthetase (NRPS) system.[14] This enzymatic machinery is encoded by the ces gene cluster located on a megaplasmid.[3][15] The synthesis is a multi-step process involving the sequential addition and modification of amino and hydroxy acids.

Caption: Overview of this compound Biosynthesis and its Regulation.

The biosynthesis is regulated by several transcriptional factors, including Spo0A, AbrB, and CodY, which respond to cellular signals such as nutrient availability.[3]

Mechanism of this compound Toxicity

This compound exerts its toxic effects primarily by acting as a potassium ionophore, disrupting mitochondrial function.[5][14] This leads to a cascade of cellular events culminating in apoptosis and organ damage.

Caption: Mechanism of this compound-Induced Cellular Toxicity.

In the gastrointestinal tract, this compound can bind to 5-HT3 receptors, leading to the stimulation of the vagus nerve and subsequent emesis.[3][14] Systemically, the disruption of mitochondrial function can lead to severe organ damage, particularly in the liver and kidneys.[16]

Experimental Protocols for this compound Detection

The detection and quantification of this compound in food matrices require sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[17]

Sample Preparation and Extraction

A robust sample preparation protocol is critical for accurate quantification. The following is a generalized workflow based on established methods.[5][7][18][19]

Caption: Generalized Workflow for this compound Extraction from Food.

Key Steps:

-

Homogenization: Ensure the food sample is thoroughly homogenized.

-

Internal Standard: Spike the sample with a known amount of a stable isotope-labeled internal standard, such as ¹³C₆-cereulide, to correct for matrix effects and extraction losses.[7][20]

-

Extraction: Extract the toxin using an organic solvent like acetonitrile or methanol.[5][7][18] For starchy matrices, the addition of α-amylase can improve extraction efficiency.[19]

-

Purification: Centrifugation is used to separate the solid food matrix from the solvent containing the toxin.[7] For complex matrices, an additional solid-phase extraction (SPE) step may be necessary to remove interfering compounds.[18]

-

Concentration and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole) is required.[5][18]

Chromatographic Conditions (Example):

-

Column: C8 or C18 reversed-phase column.[10]

-

Mobile Phase: A gradient of water and acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.[5][10]

-

Flow Rate: Typically in the range of 0.15-0.4 mL/min.[5][10]

-

Injection Volume: 1-10 µL.[10]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native this compound and the internal standard are monitored.

Table 3: Example MRM Transitions for this compound and ¹³C₆-Cereulide

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound (NH₄⁺ adduct) | 1170.8 | [Fragment m/z] | [Fragment m/z] |

| ¹³C₆-Cereulide (NH₄⁺ adduct) | 1176.8 | [Fragment m/z] | [Fragment m/z] |

| Note: Specific fragment ions should be optimized based on the instrument and experimental conditions. |

Quantification: A calibration curve is constructed using certified reference standards of this compound. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The limit of quantification (LOQ) for modern methods is typically in the low ng/g range (e.g., 0.5-1.1 ng/g).[7][19][21]

Conclusion and Future Perspectives

The natural occurrence of this compound in a wide array of food products, coupled with its significant toxicity, underscores the importance of vigilant monitoring and control measures in the food industry. While starchy foods remain a primary concern, the potential for contamination in dairy, meat, and other products should not be overlooked. Understanding the factors that promote B. cereus growth and this compound production is key to developing effective mitigation strategies.

For researchers and drug development professionals, the unique mode of action of this compound as a mitochondrial toxin presents both a challenge and an opportunity. Further investigation into its interaction with cellular membranes and ion channels could provide valuable insights into mitochondrial dysfunction and related pathologies. The development of rapid, on-site detection methods remains a critical area for future research to enhance food safety and public health.

References

- 1. mdpi.com [mdpi.com]

- 2. Bacillus cereus in Dairy Products and Production Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Emetic Bacillus cereus: Characterizations, Impacts and Public Precautions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. BAM: Quantitative Analysis for this compound in Food Products | FDA [fda.gov]

- 6. Prevalence and levels of Bacillus cereus emetic toxin in rice dishes randomly collected from restaurants and comparison with the levels measured in a recent foodborne outbreak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of a Targeted LC-MS/MS Method for this compound and Application in Food and Faeces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Quantitative Analysis of this compound, the Emetic Toxin of Bacillus cereus, Produced under Various Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Modeling Bacillus cereus Growth and this compound Formation in Cereal-, Dairy-, Meat-, Vegetable-Based Food and Culture Medium [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Distribution of the Emetic Toxin this compound in Cow Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. Identification of the Main Promoter Directing this compound Biosynthesis in Emetic Bacillus cereus and Its Application for Real-Time Monitoring of ces Gene Expression in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Exposure Caused Cytopathogenic Damages of Liver and Kidney in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Detection and Isolation of Emetic Bacillus cereus Toxin this compound by Reversed Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. shimadzu.com [shimadzu.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Cereulide from Complex Food Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereulide, a heat-stable and potent emetic toxin produced by certain strains of Bacillus cereus, poses a significant food safety concern. Its presence in various food products, particularly starchy foods like rice and pasta, as well as dairy products, can lead to foodborne illness characterized by nausea and vomiting.[1] Due to its high stability against heat, extreme pH conditions, and proteolysis, this compound cannot be inactivated by standard food processing measures.[1][2] Therefore, accurate and sensitive methods for the extraction and quantification of this compound from complex food matrices are crucial for food safety monitoring, outbreak investigations, and risk assessment.

This document provides detailed application notes and standardized protocols for the extraction of this compound from various food matrices, intended for use by researchers, scientists, and professionals in related fields. The methodologies described are based on established and validated techniques, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Quantitative Data Summary

The following tables summarize the performance of different extraction methods for this compound in various food matrices, providing key quantitative data for easy comparison.

Table 1: Liquid-Liquid Extraction (LLE) Performance Data

| Food Matrix | Extraction Solvent | Recovery Rate (%) | LOD (ng/g) | LOQ (ng/g) | Reference |

| Cooked Rice | Acetonitrile | 87.1 | 0.1 | 0.5 | [3] |

| Fried Rice | Acetonitrile | 99.3 | - | - | [4] |

| Cream Pastry (Chocolate) | Acetonitrile | - | - | - | [5] |

| Hotdog Sausage | Acetonitrile | - | - | - | [4] |

| Mini Pancakes | Acetonitrile | 96.5 | - | - | [4] |

| Vanilla Custard | Acetonitrile | - | - | - | [4] |

| Infant Formula | Acetonitrile | - | - | - | [4] |

| Pasta | Methanol | - | 0.1 | 1.0 | [6] |

| Cream | Methanol | - | - | 1.1 | [7] |

| Milk (0.5% fat) | Ethanol | 86.7 (in aqueous phase) | - | - | [8] |

| Milk (50% fat) | Ethanol | 78.6 (in lipid phase) | - | - | [8] |

Table 2: QuEChERS Method Performance Data

| Food Matrix | Recovery Rate (%) | LOQ (µg/kg) | Reference |

| Fried Rice | 88 - 89 | 2 | [9][10] |

Table 3: Solid-Phase Extraction (SPE) Performance Data

| Food Matrix | SPE Cartridge | Recovery Rate (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Diverse Foods | Normal-phase silica gel | > 67 | 0.1 | 0.5 | [3] |

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common and effective methods for extracting this compound from complex food matrices.

Protocol 1: Liquid-Liquid Extraction (LLE) using Acetonitrile

This protocol is a widely used and validated method for a variety of food matrices.[5][11][12]

Materials:

-

Homogenizer or blender

-

50 mL conical centrifuge tubes

-

Vortex mixer

-

Horizontal shaker

-

Centrifuge

-

PTFE membrane filters (0.22 µm or 0.45 µm)

-

Glass autosampler vials

-

Acetonitrile (HPLC grade)

-

Internal Standard (IS): ¹³C₆-cereulide solution

-

Deionized water

Procedure:

-

Sample Homogenization: Homogenize a representative portion of the food sample. For dry samples like pasta or rice, cooking or rehydration may be necessary before homogenization. For starch-rich matrices, the addition of amylase can improve extraction yield.[7][13]

-

Weighing and Spiking: Weigh 2.5 g (± 0.005 g) of the homogenized sample into a 50 mL conical centrifuge tube.[5] Add a known amount of ¹³C₆-cereulide internal standard solution.

-

Equilibration: Vortex the sample for 10 seconds and allow it to equilibrate for 30 minutes at room temperature.[5]

-

Extraction: Add 29.5 mL of acetonitrile to the tube.[5]

-

Shaking: Shake the tube vigorously by hand for 30 seconds, then place it on a horizontal shaker for at least 60 minutes at 1800 rpm.[5][14]

-

Centrifugation: Centrifuge the sample at 1000-1500 x g for 10 minutes at room temperature.[5]

-

Filtration/Final Centrifugation: Filter approximately 2 mL of the supernatant through a PTFE membrane filter into a glass autosampler vial.[5] Alternatively, centrifuge 2 mL of the supernatant at 10,000 to 12,000 x g for 10 minutes.[5]

-

Analysis: The extract is now ready for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 2: Methanol-Based Extraction for Starch-Rich Foods

This method is particularly effective for starchy matrices like rice and pasta.[6][7]

Materials:

-

Homogenizer or blender

-

Sample tubes

-

Vortex mixer

-

Shaker

-

Centrifuge

-

Autosampler vials

-

Methanol (HPLC grade)

-

Internal Standard (IS): ¹³C₆-cereulide solution

-

Deionized water

Procedure:

-

Sample Homogenization: Homogenize the cooked rice or pasta sample.

-

Weighing and Spiking: Place 3 g of the homogenized sample into a sample tube and add the ¹³C₆-cereulide internal standard.[6]

-

Extraction: Add 15 mL of methanol to the tube.[6]

-

Mixing and Shaking: Vortex the sample for 30 seconds, followed by shaking for 15 minutes.[6]

-

Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes.[6]

-

Dilution: Mix 500 µL of the sample extract with 500 µL of water.[6]

-

Analysis: Transfer the diluted extract to an autosampler vial for LC-MS/MS analysis.

Protocol 3: QuEChERS-Based Extraction for Fried Rice

The QuEChERS method offers a rapid and effective cleanup for complex matrices like fried rice.[9][10]

Materials:

-

Homogenizer (e.g., stomacher)

-

Centrifuge tubes

-

Centrifuge

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

Acetonitrile (HPLC grade)

-

Autosampler vials

Procedure:

-

Sample Homogenization: Homogenize 5.0 g of the fried rice sample. Using a stomacher bag can help prevent cross-contamination.[9]

-

Extraction: Transfer the homogenized sample to a centrifuge tube, add acetonitrile and the QuEChERS extraction salts.

-

Shaking and Centrifugation: Shake the tube vigorously and then centrifuge to separate the layers.

-

Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing sorbents. Vortex and centrifuge.

-

Analysis: The cleaned extract is then ready for LC-MS/MS analysis. This method has been shown to effectively remove matrix compounds from fried rice.[9][10]

Visualizations

The following diagrams illustrate the workflows of the described extraction protocols.

Caption: Workflow for Liquid-Liquid Extraction with Acetonitrile.

Caption: Workflow for Methanol-Based Extraction.

Caption: Workflow for QuEChERS-Based Extraction.

Discussion and Considerations

-

Choice of Extraction Method: The selection of the most appropriate extraction method depends on the food matrix. For general purposes and a wide range of food types, the acetonitrile-based LLE is a robust and well-validated choice.[5][11] For starchy foods, methanol-based extraction has shown good performance.[6][7] The QuEChERS method is particularly advantageous for complex, fatty, and pigmented matrices like fried rice due to its effective cleanup capabilities.[9][10]

-

Internal Standards: The use of a stable isotope-labeled internal standard, such as ¹³C₆-cereulide, is highly recommended for accurate quantification.[6][11] It effectively compensates for matrix effects and variations in extraction recovery.

-

Matrix Effects: Complex food matrices can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification. The described protocols, especially the QuEChERS method, are designed to minimize these effects. Matrix-matched calibration curves are also recommended to ensure accuracy.

-

Lipid-Rich Matrices: this compound exhibits a strong affinity for the hydrophobic, lipid phase in food.[8] In high-fat dairy products, a significant portion of the toxin will be present in the fat fraction. Therefore, extraction protocols for such matrices must ensure the efficient extraction from the lipid phase.

-

Validation: It is essential to validate any chosen extraction method in-house for the specific food matrices being analyzed to ensure it meets the required performance criteria for accuracy, precision, sensitivity, and robustness. The validation should be based on established guidelines, such as those from Commission Decision 2002/657/EC.[7][13]

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the extraction of this compound from a variety of complex food matrices. By selecting the appropriate method and adhering to the detailed procedures, researchers and scientists can achieve reliable and accurate quantification of this important foodborne toxin, contributing to improved food safety and public health.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. A new method for rapid and quantitative detection of the Bacillus cereus emetic toxin this compound in food products by liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BAM: Quantitative Analysis for this compound in Food Products | FDA [fda.gov]

- 6. Quantitative Analysis of this compound Toxin from Bacillus cereus in Rice and Pasta Using Synthetic this compound Standard and 13C6-Cereulide Standard—A Short Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Distribution of the Emetic Toxin this compound in Cow Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a simple screening method for analyzing this compound toxin in fried rice using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a simple screening method for analyzing this compound toxin in fried rice using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Validation of a Targeted LC-MS/MS Method for this compound and Application in Food and Faeces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Cereulide Analysis in Rice

These application notes provide detailed protocols for the sample preparation of rice matrices for the quantitative analysis of cereulide, the emetic toxin produced by Bacillus cereus. The described methods are based on established and validated laboratory procedures, including QuEChERS, methanolic extraction, and acetonitrile extraction, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a heat-stable dodecadepsipeptide that can cause food poisoning characterized by nausea and vomiting. Rice and rice-based products are common vehicles for this compound contamination. Accurate and sensitive quantification of this compound is crucial for food safety and outbreak investigations. The following protocols detail various approaches to extract and purify this compound from complex rice matrices prior to instrumental analysis.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods for this compound analysis in rice.

| Method | Analyte | Matrix | LOQ (Limit of Quantification) | Recovery (%) | RSD (Relative Standard Deviation) (%) |

| QuEChERS | This compound | Fried Rice | 2 µg/kg[1][2] | 88 - 89%[1][2] | < 4% (repeatability and intra-laboratory reproducibility)[1][2] |

| Methanol Extraction | This compound | Rice & Pasta | 1 ng/g (1 µg/kg)[3][4] | - | 3 - 7%[3][4] |

| Methanol Extraction with Amylase | This compound | Rice & Pasta | 1.1 ng/g (1.1 µg/kg)[5][6] | - | 2.6 - 10%[5][6] |

| Acetonitrile Extraction | This compound | Rice | 0.5 µg/kg[7][8] | 70 - 120%[7][8] | ≤ 7.3% (repeatability), ≤ 8.9% (intra-laboratory reproducibility)[7][8] |

| Methanol Extraction with SPE Cleanup | This compound | Fried Rice | - | 110.1% (at 100 ng/g spike)[9] | - |

Experimental Protocols

Protocol 1: QuEChERS Method

This protocol is a simplified and rapid method for the screening of this compound in fried rice.[1][10]

Materials:

-

Homogenizer (e.g., Stomacher)

-

50 mL centrifuge tubes

-

Centrifuge

-

Acetonitrile (ACN)

-

Water

-

Vortex mixer

-

Syringe filters (e.g., PTFE)

Procedure:

-

Homogenization: Weigh 5.0 g of the fried rice sample into a stomacher bag.

-

Extraction: Add 10 mL of acetonitrile to the bag and homogenize for a specified time.

-

Centrifugation: Transfer the homogenate to a 50 mL centrifuge tube and centrifuge.

-

Filtration: Filter the supernatant through a syringe filter.

-

Dilution: The filtered extract may require dilution with acetonitrile containing 0.5% formic acid before LC-MS/MS analysis.[10]

References

- 1. Development of a simple screening method for analyzing this compound toxin in fried rice using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative analysis of this compound toxin from bacillus cereus in rice and pasta using synthetic this compound standard and 13C6-cereulide standard-a short validation study | SLU publication database (SLUpub) [publications.slu.se]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Validation of a Targeted LC–MS/MS Method for this compound and Application in Food and Faeces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of a Targeted LC-MS/MS Method for this compound and Application in Food and Faeces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. Development of a simple screening method for analyzing this compound toxin in fried rice using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 13C6-Cereulide as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 13C6-Cereulide as an internal standard in the quantitative analysis of Cereulide. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification, correcting for matrix effects and variations in sample preparation and instrument response.

This compound, a heat-stable and highly toxic dodecadepsipeptide produced by emetic strains of Bacillus cereus, is a significant concern in food safety and public health.[1][2][3][4] Its detection and quantification are critical in food products, clinical samples, and research settings. 13C6-Cereulide, an isotopically labeled analog of this compound, serves as an ideal internal standard for mass spectrometry-based methods due to its chemical and physical similarity to the native toxin.[5]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this application lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). A known amount of 13C6-Cereulide is added to the sample prior to extraction and analysis. Since the labeled and unlabeled this compound exhibit nearly identical chemical behavior during sample preparation and chromatographic separation, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the two compounds are distinguished by their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the native this compound to that of the 13C6-Cereulide, an accurate quantification of the toxin in the original sample can be achieved.

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound using 13C6-Cereulide as an internal standard.

Mechanism of this compound Toxicity

This compound acts as a potassium ionophore, disrupting the mitochondrial membrane potential. This leads to the uncoupling of oxidative phosphorylation, inhibiting ATP synthesis and ultimately causing cell death.

Protocols

Protocol 1: Quantification of this compound in Food Matrices

This protocol is adapted from methods published by the FDA and other researchers for the analysis of this compound in various food products like rice, pasta, and dairy products.[1][2][6][7]

1. Materials and Reagents

-

This compound analytical standard

-

13C6-Cereulide internal standard solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (LC-MS grade)

-

Syringe filters (0.22 µm, PTFE)

2. Sample Preparation

-

Weigh 2.5 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Add a known amount of 13C6-Cereulide internal standard solution (e.g., 50 µL of 1 µg/mL solution).

-

Add 29.5 mL of acetonitrile.[1]

-

Vortex vigorously for 30 seconds and then shake for 1 hour at room temperature.[1]

-

Centrifuge the sample at 4000 x g for 15 minutes.[7]

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

3. LC-MS/MS Analysis

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: Monitor the transitions for both this compound and 13C6-Cereulide.

4. Data Analysis

-

Prepare a calibration curve by plotting the peak area ratio of this compound to 13C6-Cereulide against the concentration of this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification of this compound in Fecal Samples

This protocol is based on a validated method for the analysis of this compound in human feces.[2][3]

1. Materials and Reagents

-

Same as Protocol 1.

2. Sample Preparation

-

Weigh 1 g of the fecal sample into a 50 mL centrifuge tube.

-

Add a known amount of 13C6-Cereulide internal standard solution.

-

Add 30 mL of acetonitrile.[2]

-

Equilibrate for 30 minutes.[2]

-

Homogenize and extract as described in Protocol 1 (steps 4-6).

3. LC-MS/MS Analysis

-

The LC-MS/MS parameters are similar to those in Protocol 1.

4. Data Analysis

-

Follow the data analysis steps outlined in Protocol 1.

Quantitative Data Summary

The following tables summarize typical quantitative parameters obtained from validated methods using 13C6-Cereulide as an internal standard.

Table 1: LC-MS/MS Parameters for this compound and 13C6-Cereulide

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

| This compound | 1170.7 | 314.4 | 499.4 |

| 13C6-Cereulide | 1176.7 | 172.2 | - |

Data sourced from FDA BAM.[1]

Table 2: Method Validation Data for this compound Quantification

| Matrix | Linearity (R²) | Limit of Quantification (LOQ) | Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) | Reference |

| Food | > 0.995 | 0.5 µg/kg | 70 - 120 | < 7.3 | < 8.9 | [2][3] |

| Feces | > 0.995 | 0.3 µg/kg | 70 - 120 | < 7.3 | < 8.9 | [2][3] |

| Rice & Pasta | 0.999 | 1 ng/g | - | 3 - 7 | - | [6][7] |

| Boiled Rice | - | - | 104 | < 8 | < 8 | [5] |

| Boiled Rice + Oil | - | - | 111 | < 8 | < 8 | [5] |

Conclusion

The use of 13C6-Cereulide as an internal standard in LC-MS/MS methods provides a robust, accurate, and reliable approach for the quantification of this compound in a variety of complex matrices. The protocols and data presented here serve as a valuable resource for researchers, scientists, and professionals in the fields of food safety, clinical diagnostics, and drug development, enabling the precise measurement of this potent toxin. The stable isotope dilution technique effectively compensates for analytical variability, leading to high-quality quantitative results.

References

- 1. fda.gov [fda.gov]

- 2. Validation of a Targeted LC–MS/MS Method for this compound and Application in Food and Faeces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of a Targeted LC-MS/MS Method for this compound and Application in Food and Faeces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

In Vitro Toxicity Assessment of Cereulide Using Caco-2 Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereulide, a heat-stable and potent emetic toxin produced by Bacillus cereus, is a significant concern for food safety and public health. This dodecadepsipeptide acts as a potassium ionophore, leading to mitochondrial dysfunction and subsequent cell death.[1][2] The human colon adenocarcinoma cell line, Caco-2, serves as a valuable in vitro model for studying the effects of foodborne toxins on the intestinal epithelium due to its ability to differentiate into enterocyte-like cells.[3] These application notes provide a detailed overview and experimental protocols for assessing the in vitro toxicity of this compound using Caco-2 cells.

Data Presentation: Quantitative Toxicity Analysis

The following tables summarize the dose- and time-dependent cytotoxic effects of this compound on differentiated Caco-2 cells as determined by various cell viability and toxicity assays.

Table 1: Cytotoxicity of this compound on Differentiated Caco-2 Cells (3-Day Exposure)

| Concentration (ng/mL) | MTT Assay (% Viability) | SRB Assay (% Protein Content) | Adherent Cell Count | Lactate Production |

| 0.062 | No significant effect | No significant effect | No significant effect | Not reported |

| 0.125 | No significant effect | Significant toxicity observed | Not reported | Not reported |

| 0.25 | 21% decrease[4] | Significant reduction[4] | No significant protein content difference in medium | Not reported |

| 0.5 | 43% decrease[4] | Significant toxicity observed | Decrease in adherent cells[3][5] | Increased[3][5] |

| 1.0 | Significant toxicity observed[3][5] | Not reported | Not reported | Not reported |

| 2.0 | Not reported | Not reported | Decrease in adherent cells | Increased[3][5] |

Table 2: Time-Dependent Cytotoxicity of this compound on Differentiated Caco-2 Cells (Neutral Red Assay)

| Concentration (ng/mL) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |

| 2.5 | No significant effect | No significant effect | Significant cytotoxicity[6] |

| 10 | Significant decrease (81.4%)[7] | Potent decrease[7] | Significant cytotoxicity[6] |

| 100 | Significant decrease (77.8%)[7] | Potent decrease[7] | Significant cytotoxicity[6] |

Table 3: Effects of this compound on Mitochondrial Function in Caco-2 Cells

| Concentration | Effect | Reference |

| 2 ng/mL | Loss of mitochondrial membrane potential | [8][9] |

| Chronic low dose (<1 ng/mL) | Reduction in non-mitochondrial respiration, basal respiration, maximal respiration, and ATP production. | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Caco-2 Cell Culture and Differentiation

A fundamental prerequisite for relevant in vitro intestinal toxicity studies is the use of differentiated Caco-2 cells, which mimic the intestinal barrier.

-

Cell Line: Caco-2 (human colorectal adenocarcinoma)

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Seeding Density: Seed Caco-2 cells at a density of 1 x 10^5 cells/cm² in appropriate cell culture plates (e.g., 96-well plates for viability assays).

-

Differentiation: Culture the cells for 21 days post-confluence to allow for spontaneous differentiation into enterocyte-like cells. The formation of a polarized monolayer with well-developed tight junctions is crucial for mimicking the intestinal barrier.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

-

Protocol:

-

Seed and differentiate Caco-2 cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

Following treatment, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

The sulforhodamine B (SRB) assay is a colorimetric assay that measures total cellular protein content, providing an estimation of cell number.

-

Protocol:

-

Seed and differentiate Caco-2 cells in a 96-well plate.

-

Treat the cells with this compound as described for the MTT assay.

-

After treatment, fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Wash the plate five times with slow-running tap water and allow it to air dry.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plate to air dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of surviving cells relative to the vehicle control.

-

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[10]

-

Protocol:

-

Seed and differentiate Caco-2 cells in a 96-well plate.

-

Treat the cells with this compound.

-

After the incubation period, remove the treatment medium and add 100 µL of medium containing 50 µg/mL Neutral Red.

-

Incubate for 2-3 hours at 37°C.

-

Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).

-

Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

-

Gently shake the plate for 10 minutes to extract the dye.

-

Measure the absorbance at 540 nm.

-

Express the results as a percentage of the control.

-

DAPI Staining for Cell Counting

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA, allowing for the visualization and enumeration of cell nuclei.

-

Protocol:

-

Grow and treat Caco-2 cells on glass coverslips or in clear-bottomed plates.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but can improve staining).

-

Wash with PBS.

-

Incubate with a 300 nM DAPI solution in PBS for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips with an anti-fade mounting medium or image the plate directly using a fluorescence microscope.

-

Capture images from multiple random fields and count the number of DAPI-stained nuclei using image analysis software.

-

Signaling Pathways and Mechanisms of Toxicity

This compound's primary mode of action is the disruption of mitochondrial function.[1] This leads to a cascade of events culminating in cell death.

Mitochondrial Dysfunction Pathway

This compound acts as a K+ ionophore, inserting into the inner mitochondrial membrane and facilitating the influx of potassium ions.[1] This dissipates the mitochondrial membrane potential, uncouples oxidative phosphorylation, and halts ATP synthesis.[1] The resulting energy crisis and mitochondrial swelling trigger the intrinsic apoptotic pathway.

Caption: this compound-induced mitochondrial dysfunction pathway.

Endoplasmic Reticulum (ER) Stress Pathway

Studies in animal models suggest that this compound can induce endoplasmic reticulum (ER) stress, activating the IRE1/XBP1/CHOP pathway, which contributes to inflammation and apoptosis.[1] This pathway may also be relevant in Caco-2 cells.

Caption: this compound-induced ER stress and apoptotic signaling.

Experimental Workflow for Toxicity Assessment

The following diagram outlines a logical workflow for the in vitro assessment of this compound toxicity in Caco-2 cells.

Caption: Experimental workflow for this compound toxicity testing in Caco-2 cells.

Conclusion

The in vitro assessment of this compound toxicity using differentiated Caco-2 cells provides valuable insights into the detrimental effects of this toxin on the human intestinal epithelium. The protocols and data presented herein offer a comprehensive framework for researchers and professionals in drug development and food safety to evaluate the risks associated with this compound exposure and to investigate potential therapeutic or preventative strategies. The observed cytotoxicity at low, sub-emetic concentrations highlights the importance of understanding the chronic effects of this prevalent foodborne toxin.[3][5][11]

References

- 1. This compound and Emetic Bacillus cereus: Characterizations, Impacts and Public Precautions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Oxygen Consumption Rate Analysis of Mitochondrial Dysfunction Caused by Bacillus cereus this compound in Caco-2 and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro assay for human toxicity of this compound, the emetic mitochondrial toxin produced by food poisoning Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Screening of Cytotoxic B. cereus on Differentiated Caco-2 Cells and in Co-Culture with Mucus-Secreting (HT29-MTX) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sub-Emetic Toxicity of Bacillus cereus Toxin this compound on Cultured Human Enterocyte-Like Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: HepG2 Cell Line as a Model for Cereulide Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereulide (CER), a heat-stable and enzyme-resistant cyclic dodecadepsipeptide toxin produced by Bacillus cereus, is a significant concern for food safety.[1][2] Ingestion of this compound-contaminated food can lead to an emetic syndrome characterized by nausea and vomiting.[1] In severe cases, it can result in acute liver failure, making the study of its hepatotoxicity crucial.[1][2][3] this compound's toxicity stems from its function as a potassium ionophore, which disrupts mitochondrial membrane potential, leading to cellular dysfunction and death.[4][5]

The human hepatoma cell line, HepG2, is a widely used in vitro model in toxicology and drug metabolism studies due to its human origin, ease of culture, and expression of certain liver-specific functions.[6] These characteristics make HepG2 cells a valuable tool for investigating the mechanisms of this compound-induced hepatotoxicity.

Rationale for Using HepG2 Cells

HepG2 cells serve as a relevant and practical model for studying this compound's effects on the liver for several reasons:

-

Human Origin: As a human liver-derived cell line, HepG2 cells provide a more relevant physiological context for human toxicity studies compared to non-human cell lines.[6]

-

Established Model: HepG2 cells are a well-characterized and commonly used model for assessing the cytotoxicity of xenobiotics, with established protocols for a wide range of toxicological endpoints.[6][7]

-

Sensitivity to this compound: Studies have demonstrated that HepG2 cells are sensitive to this compound, exhibiting dose- and time-dependent cytotoxicity at nanomolar concentrations.[1][8][9][10][11][12][13]

-

Mechanistic Insights: The use of HepG2 cells has been instrumental in elucidating the molecular mechanisms underlying this compound's hepatotoxicity, including mitochondrial dysfunction, oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis.[1][4][8]

Key Mechanisms of this compound Hepatotoxicity in HepG2 Cells

Mitochondrial Dysfunction

This compound's primary mode of action is the disruption of mitochondrial function. As a potassium ionophore, it facilitates the influx of K+ ions into the mitochondrial matrix, leading to:

-

Depolarization of the Mitochondrial Membrane: The influx of potassium ions dissipates the electrochemical gradient across the inner mitochondrial membrane.[5]

-

Uncoupling of Oxidative Phosphorylation: This leads to a decrease in ATP production.[1]

-

Impaired Mitochondrial Respiration: A significant reduction in basal and maximal respiration rates is observed in this compound-treated HepG2 cells.[1][5]

-

Mitochondrial Swelling: Disruption of the ionic balance causes mitochondrial swelling and damage to the cristae.[4][14]

Oxidative Stress

Mitochondrial dysfunction is a major source of reactive oxygen species (ROS). This compound exposure has been shown to induce oxidative stress in liver cells, characterized by:

-

Increased ROS Production: Elevated levels of intracellular ROS have been observed in cells treated with this compound.[4][14]

-

Depletion of Antioxidant Defenses: A decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD) and an increase in markers of lipid peroxidation such as malondialdehyde (MDA) have been reported in vivo.[4]

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

The accumulation of ROS and disruption of cellular energy homeostasis can lead to ER stress. This compound has been shown to activate the unfolded protein response (UPR) in liver cells, involving pathways such as:

-

IRE1α/XBP1 Pathway: Increased expression of inositol-requiring enzyme 1α (IRE1α) and spliced X-box binding protein 1 (XBP1s).[4]

-

PERK/eIF2α/CHOP Pathway: Increased phosphorylation of PKR-like endoplasmic reticulum kinase (PERK) and eukaryotic initiation factor 2α (eIF2α), leading to the upregulation of the pro-apoptotic transcription factor CHOP.[4]

Apoptosis

Prolonged and severe ER stress, coupled with mitochondrial damage, can trigger programmed cell death or apoptosis. Evidence for this compound-induced apoptosis in HepG2 and other cell types includes:

-

Activation of Caspases: Increased activity of executioner caspases like caspase-3/7.[14][15]

-

Upregulation of Pro-Apoptotic Genes: Increased expression of genes such as Puma and CHOP.[15][16]

-

Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytoplasm, a key event in the intrinsic apoptotic pathway.[14]

Autophagy

Autophagy is a cellular process for degrading and recycling damaged organelles and proteins. In the context of this compound toxicity, it can be a protective response to remove damaged mitochondria (mitophagy). Studies have shown that this compound can:

-

Increase LC3 Protein Levels: An increase in microtubule-associated protein 1A/1B-light chain 3 (LC3), a key marker of autophagy, is observed in this compound-treated HepG2 cells.[8][9]

-

Upregulate Autophagy-Related Genes: Increased transcription of genes like MAPLC3B and SQSTM1.[8][9]

Data Presentation

Table 1: Cytotoxicity of this compound in HepG2 and HepaRG Cells

| Cell Line | Exposure Time (h) | Assay | Endpoint | This compound Concentration | Result | Reference |

| HepG2 | 24 | MTT | Cell Viability | 2 nM | ~30% decrease | [1] |

| HepG2 | 24 | MTT | Cell Viability | 5 nM | ~35% decrease | [1] |

| HepG2 | 24 | SRB | Cell Viability | 2 nM | ~44% decrease | [1] |

| HepG2 | 24 | SRB | Cell Viability | 5 nM | ~52% decrease | [1] |

| HepG2 | 5 | Neutral Red | Cell Viability | 2.5 ng/mL | ~30-35% decrease | [9][10] |

| HepG2 | 24 | Neutral Red | Cell Viability | 2.5 ng/mL | ~54% decrease | [10][12] |

| HepaRG | 24 | CCK-8 | IC50 | 2.98 ng/mL | 50% inhibition | [4] |

Table 2: Effects of this compound on Mitochondrial Respiration in HepG2 Cells (10-day exposure)

| Parameter | This compound Concentration (nM) | % of Control | Reference |

| Maximal Respiration | 0.25 | 50% | [1][5] |

| Maximal Respiration | 0.50 | 2% | [1][5] |

| ATP Production | 0.05 | 58% | [1] |

| ATP Production | 0.25 | 34% | [1] |

| ATP Production | 0.50 | 6% | [1] |

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

HepG2 cells

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.